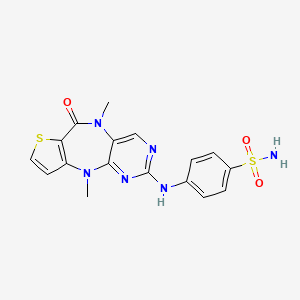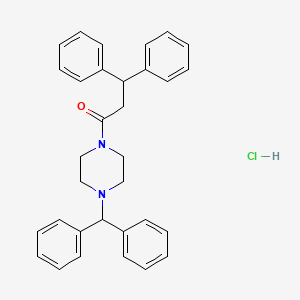
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-160 hydrochloride is a biochemical.
Wissenschaftliche Forschungsanwendungen
Metabolism and Analysis
Metabolite Analysis : 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride (TM-208) has been studied for its metabolism in rats, revealing several metabolites, such as M1-M5, which include various dithiocarbamic acid esters and sulfine derivatives. The analysis was conducted using liquid chromatography-mass spectrometry (LC-MS/MS) (Jiang et al., 2007).
LC-MS/MS Analysis : Another study focused on the metabolism of TM-208 in rats, identifying eight metabolites (M1-M8), which include desmethyl, N-acetyl, N-formyl, and phenyl monohydroxylation metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry was used for this analysis (Jiang et al., 2007).
Antitumor Effects
- Antitumor Properties : A study reported the inhibition effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester on the growth of transplant carcinoma in mice. It showed significant inhibition rates against tumor growth of S 180 and H 22 implanted human gastric carcinoma (Fu, 2004).
Pharmacological Effects
Apoptosis in Lymphoma Cells : The compound 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) was found to induce apoptosis in Human Burkitt’s lymphoma cells. This highlights its potential in cancer treatment by inhibiting cell proliferation and colony formation (Wang et al., 2009).
Dopamine Transporter Affinity : Novel diphenylalkyl piperazine derivatives, including modifications at the piperazine moiety, have shown high affinity for the dopamine transporter. These findings are significant for developing dopamine uptake inhibitors (Kimura et al., 2003).
Antihistaminic and Antiallergic Activities : New 4-(diphenylmethyl)-1-piperazine derivatives were synthesized and evaluated for their antihistaminic, anticholinergic, and antiallergic activities. These compounds, especially derivatives with a four methylene chain, showed potent activities in various assays, indicating their potential as antihistamines (Orjales et al., 1996).
Gastric Antisecretory Agents : 4-(Diphenylmethyl)-1-piperidinemethanimine, a potent oral gastric antisecretory agent in rats, was studied for its potential in treating peptic ulcer disease. Modifications to its structure led to the development of fenoctimine, a non-anticholinergic gastric antisecretory compound (Scott et al., 1983).
Hypotensive Effect in Cardiovascular Diseases : In a study exploring new 1, 4-dihydropyridine derivatives for cardiovascular diseases, piperazinylalkyl esters bearing a lipophilic substituent on the piperazine ring, particularly those with a diphenylmethyl moiety, showed potent and long-lasting hypotensive properties (Meguro et al., 1985).
Eigenschaften
CAS-Nummer |
41332-36-9 |
|---|---|
Produktname |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
Molekularformel |
C32H33ClN2O |
Molekulargewicht |
497.079 |
IUPAC-Name |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
InChI |
InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H |
InChI-Schlüssel |
ZUKCTHFFBLZBGR-UHFFFAOYSA-N |
SMILES |
Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Z-160 hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



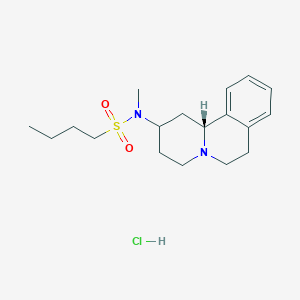
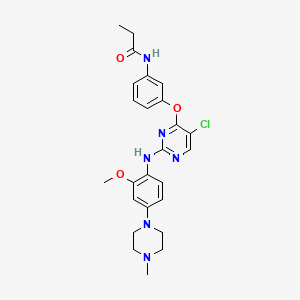
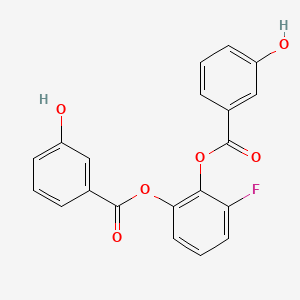
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)

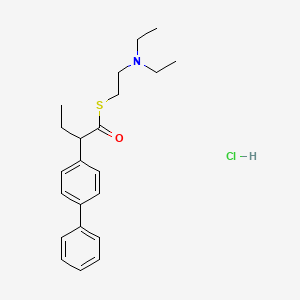
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
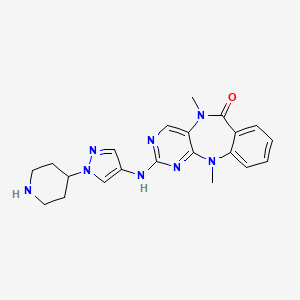
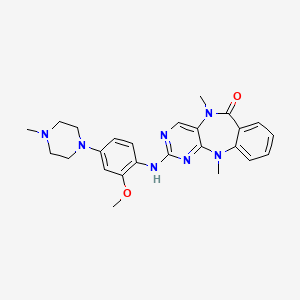
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)
